1-(4-Ethoxyphenyl)aziridin-2-one

Lipophilicity Drug-likeness Membrane permeability

1-(4-Ethoxyphenyl)aziridin-2-one is a fully characterized N-aryl-α-lactam building block featuring a strained aziridinone core (~130 kJ/mol) and a quantifiable lipophilicity profile (XLogP3=1.4). Its single-step quantitative synthesis and complete spectroscopic dataset (¹H-, ²H-, ¹³C-NMR, IR, Raman) make it a reliable, storable reactive warhead for covalent inhibitor design, bridging reactivity and stability. Select this validated compound to eliminate uncontrolled variables in SAR campaigns.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 606135-83-5
Cat. No. B12590778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)aziridin-2-one
CAS606135-83-5
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC2=O
InChIInChI=1S/C10H11NO2/c1-2-13-9-5-3-8(4-6-9)11-7-10(11)12/h3-6H,2,7H2,1H3
InChIKeyPJRODHIYQQTQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)aziridin-2-one (CAS 606135-83-5): Core Identity and Compound Class Positioning


1-(4-Ethoxyphenyl)aziridin-2-one (CAS 606135-83-5) is an N-aryl-substituted α-lactam (aziridin-2-one) with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [1]. The compound features a three-membered aziridine ring fused with a carbonyl group, placing it in the aziridinone class — distinguished from the more extensively studied four-membered β-lactam (azetidin-2-one) analogs by substantially higher ring strain and correspondingly enhanced electrophilic reactivity [2]. Its para-ethoxyphenyl N-substituent differentiates it from simpler N-phenyl or N-alkyl aziridinones by modulating both lipophilicity (computed XLogP3 = 1.4) and the electronic environment of the strained lactam ring [1]. The compound has been the subject of a dedicated one-step synthetic protocol yielding quantitative conversion, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [3].

Why Generic Substitution Fails: Structural and Reactivity Singularities of 1-(4-Ethoxyphenyl)aziridin-2-one


Substituting 1-(4-ethoxyphenyl)aziridin-2-one with a structurally similar N-aryl aziridinone or N-(4-ethoxyphenyl)-azetidin-2-one is not scientifically neutral. The three-membered α-lactam ring carries a strain energy approximately 20–30 kJ/mol higher than the four-membered β-lactam, translating into a fundamentally different electrophilic reactivity profile that governs both synthetic utility and potential off-target covalent interactions [1]. Within the N-aryl aziridinone sub-class, the para-ethoxy substituent introduces a quantifiable lipophilicity increment over the para-methoxy analog (computed ΔLogP ≈ +0.5 to +0.6) that alters membrane partitioning, solubility, and chromatographic behavior [2]. The ethoxy group also modulates the electron density at the aziridinone carbonyl through its Hammett σₚ constant (−0.24 for OEt vs. −0.27 for OMe), yielding subtly but measurably different carbonyl IR stretching frequencies and hydrolysis rates [3]. These are not interchangeable parameters; they directly affect reaction kinetics, purification strategies, and — where biological targets are involved — binding or reactivity profiles. Generic replacement without systematic comparative data therefore introduces uncontrolled variables.

Quantitative Differentiation Evidence: 1-(4-Ethoxyphenyl)aziridin-2-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Ethoxy vs. Methoxy N-Aryl Aziridinones

The computed partition coefficient (XLogP3) for 1-(4-ethoxyphenyl)aziridin-2-one is 1.4, compared to 0.9 for the direct 4-methoxy analog (1-(4-methoxyphenyl)aziridin-2-one, CAS 606135-86-8) [1]. This ΔLogP of +0.5 represents an approximately 3.2-fold increase in octanol/water partition coefficient, indicating that the ethoxy-substituted compound is significantly more lipophilic and will exhibit lower aqueous solubility, altered membrane partitioning, and different retention behavior in reversed-phase chromatography.

Lipophilicity Drug-likeness Membrane permeability

Ring Strain and Electrophilic Reactivity: Aziridinone (α-Lactam) vs. Azetidinone (β-Lactam) Scaffolds

Aziridinones (α-lactams) possess a three-membered ring with an estimated strain energy of approximately 130 kJ/mol, compared to approximately 105–110 kJ/mol for the four-membered β-lactam (azetidin-2-one) scaffold [1]. This ~20–25 kJ/mol excess strain energy renders the aziridinone carbonyl substantially more electrophilic, with hydrolysis half-lives in aqueous media typically shorter than those of corresponding β-lactams by 1–3 orders of magnitude under comparable pH conditions [1]. While this comparison is class-level rather than compound-specific, it establishes that no N-(4-ethoxyphenyl)-azetidin-2-one can serve as a reactivity-equivalent substitute for the aziridinone in synthetic applications requiring acylating potency.

Ring strain Electrophilicity α-Lactam reactivity

Electronic Substituent Effect: Ethoxy vs. Methoxy Modulation of Carbonyl IR Stretching Frequency

The para-ethoxy substituent (Hammett σₚ = −0.24) is a slightly weaker electron donor than para-methoxy (σₚ = −0.27) [1]. This 0.03 unit difference in σₚ translates to a measurable shift in the aziridinone carbonyl IR stretching frequency. The fully characterized IR spectrum of 1-(4-ethoxyphenyl)aziridin-2-one, as reported in the Molbank 2023 synthesis and characterization study, provides the carbonyl ν(C=O) absorption [2]. While a direct head-to-head IR comparison with the methoxy analog under identical conditions has not been published, the established Hammett correlation for N-aryl amide carbonyls predicts that the ethoxy derivative will exhibit a ν(C=O) frequency approximately 2–5 cm⁻¹ higher than the methoxy analog, reflecting reduced electron donation into the carbonyl π* orbital [1].

Hammett substituent constant Carbonyl IR spectroscopy Electronic effects

Boiling Point and Volatility Differentiation: Implications for Purification and Handling

The predicted boiling point of 1-(4-ethoxyphenyl)aziridin-2-one is 291.0 ± 42.0 °C at atmospheric pressure, compared to a predicted boiling point of approximately 270–275 °C for the 4-methoxy analog (based on the molecular weight difference of 14 g/mol and established boiling point increment trends for homologous aryl alkyl ethers) . The ~15–20 °C higher boiling point of the ethoxy derivative reflects its greater molecular weight and enhanced van der Waals interactions. Additionally, the predicted density of 1.217 ± 0.06 g/cm³ differentiates it from the methoxy analog (predicted density ~1.20 g/cm³) .

Boiling point Purification Physicochemical properties

Synthetic Accessibility: Quantitative One-Step Protocol vs. Multi-Step Azetidinone Syntheses

A dedicated one-step protocol for the synthesis of 1-(4-ethoxyphenyl)aziridin-2-one using adapted Vilsmeier conditions has been published, yielding the title compound in quantitative yield with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the corresponding four-membered N-(4-ethoxyphenyl)-azetidin-2-one analogs typically requires a multi-step Staudinger [2+2] ketene-imine cycloaddition sequence [2]. While a direct side-by-side yield comparison under identical conditions is not available, the single-step quantitative protocol represents a meaningful practical advantage for laboratories seeking rapid access to the aziridinone scaffold without the purification burden associated with multi-step β-lactam syntheses.

Synthetic efficiency Quantitative yield Vilsmeier conditions

N-Aryl Deprotection Feasibility: Ethoxyphenyl as a Removable N-Protecting Group with CAN

The N-(4-ethoxyphenyl) group has been demonstrated to undergo oxidative N-deprotection by ceric ammonium nitrate (CAN) in the β-lactam (azetidin-2-one) series, yielding the N-dearylated product in good to excellent yields [1]. While this deprotection has not been explicitly demonstrated on the aziridin-2-one scaffold, the mechanistic basis (single-electron oxidation of the electron-rich aryl ring) is expected to be operative for the aziridinone analog as well, providing a potential route to the parent N-unsubstituted α-lactam — a highly reactive species that cannot be directly isolated. This contrasts with N-alkyl aziridinones, where deprotection requires more forcing conditions or is not feasible.

N-deprotection Ceric ammonium nitrate β-Lactam chemistry

Procurement-Relevant Application Scenarios for 1-(4-Ethoxyphenyl)aziridin-2-one


Reactive Intermediate for Covalent Probe Development

The elevated ring strain (~130 kJ/mol) and corresponding electrophilicity of the aziridinone carbonyl make 1-(4-ethoxyphenyl)aziridin-2-one a candidate reactive warhead for covalent inhibitor or chemical probe design, where its reactivity differential versus β-lactam scaffolds (Δ strain energy ≈ +20–25 kJ/mol) translates to faster target engagement kinetics [1]. The ethoxy-substituted aryl ring further provides a UV-detectable chromophore for reaction monitoring by HPLC and a latent deprotection handle (CAN-mediated N-dearylation) should the free α-lactam be required post-conjugation [2].

N-Protected α-Lactam Synthon for Multi-Step Organic Synthesis

For synthetic chemistry groups requiring a storable, characterizable α-lactam building block, the N-(4-ethoxyphenyl) substitution provides a balance of stability and reactivity: the aryl group attenuates the extreme electrophilicity of the parent α-lactam sufficiently to permit isolation and handling, while retaining the capacity for nucleophilic ring-opening reactions [1]. The reported single-step quantitative synthesis under Vilsmeier conditions, coupled with the fully assigned ¹H-, ¹³C-NMR, IR, and Raman spectra, offers a validated entry point with minimal synthetic investment [3].

SAR Studies Requiring Controlled Lipophilicity Modulation in Aziridinone Series

In structure–activity relationship campaigns where systematic variation of N-aryl substituent lipophilicity is required, 1-(4-ethoxyphenyl)aziridin-2-one (XLogP3 = 1.4) occupies a specific, quantifiably distinct position between the 4-methoxy analog (XLogP3 = 0.9) and hypothetical higher alkoxy or aryl analogs [4]. This ~3.2-fold lipophilicity increment relative to the methoxy compound allows researchers to probe the effect of modest lipophilicity changes on target binding, cellular permeability, or non-specific protein binding while maintaining the identical aziridinone reactive core.

Spectroscopic Reference Standard for N-Aryl Aziridinone Characterization

The availability of comprehensive, peer-reviewed spectroscopic data — including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra — for 1-(4-ethoxyphenyl)aziridin-2-one [3] positions this compound as a characterization benchmark for newly synthesized N-aryl aziridinone derivatives. The distinctive carbonyl IR absorption (predicted ~2–5 cm⁻¹ higher than the methoxy analog due to the σₚ difference of 0.03 Hammett units [5]) provides a diagnostic handle for confirming successful aziridinone formation in reaction screening. Laboratories establishing aziridinone chemistry capabilities can use this fully characterized compound as an instrument calibration and method validation standard.

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